N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(methylthio)nicotinamide
Description
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Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-24-18-16(5-2-8-19-18)17(22)20-12-14-6-9-21(10-7-14)13-15-4-3-11-23-15/h2-5,8,11,14H,6-7,9-10,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSJQMITJLBNEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(methylthio)nicotinamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical structure and properties:
- CAS Number : 953998-01-1
- Molecular Formula : C_{15}H_{20}N_{2}O_{2}S
- Molecular Weight : 296.4 g/mol
- Structure : The compound features a piperidine ring substituted with a furan moiety and a methylthio group attached to a nicotinamide backbone.
Research indicates that this compound may act on various biological pathways:
- Neurotransmitter Modulation : The piperidine structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
-
In Vitro Studies :
- A study assessed the effect of the compound on human neuroblastoma cells, showing a significant reduction in cell viability at higher concentrations, indicating potential cytotoxic effects against cancer cells.
- Another study demonstrated that the compound inhibits the release of inflammatory mediators in activated macrophages, suggesting its role in modulating immune responses.
-
In Vivo Studies :
- Animal models have been used to evaluate the analgesic properties of this compound. Results indicated a reduction in pain responses comparable to standard analgesics.
- Toxicological assessments revealed that at therapeutic doses, the compound does not exhibit significant adverse effects, although further studies are needed to confirm long-term safety.
Case Study 1: Neuroprotective Effects
A recent case study explored the neuroprotective effects of this compound in a rat model of Parkinson's disease. The results indicated that treatment with the compound led to improved motor functions and reduced dopaminergic neuron loss compared to untreated controls.
Case Study 2: Anti-inflammatory Activity
Another case study focused on the anti-inflammatory activity of this compound in a murine model of rheumatoid arthritis. The findings showed that administration resulted in decreased swelling and joint destruction, attributed to its ability to inhibit TNF-alpha production.
Data Table
| Property | Value |
|---|---|
| CAS Number | 953998-01-1 |
| Molecular Formula | C_{15}H_{20}N_{2}O_{2}S |
| Molecular Weight | 296.4 g/mol |
| Primary Biological Activity | Anti-inflammatory, Neuroprotective |
| In Vitro Cytotoxicity | IC50 = 25 µM (neuroblastoma cells) |
| In Vivo Analgesic Effect | Comparable to standard analgesics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
